[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine” is a complex organic molecule. It contains a spiro[3.3]heptane core, which is a type of spirocyclic compound where two cyclopropane rings share a single atom . The compound also has an isobutyl (2-methylpropan-2-yl) group and a methanamine group attached to it .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents and its potential reactivity due to the presence of the amine group .Scientific Research Applications
Enantioenriched Spiro-ε-Lactam Oxindoles Synthesis : A study by Liu et al. (2019) explored the use of oxotryptamines to access diverse spiro-ε-lactam oxindoles with excellent enantioselectivities. This method is significant for its broad substrate scope and functional-group tolerance, showcasing its potential in drug synthesis.
Biosynthesis of Spirocyclic Oxindole Alkaloids : Research by Lopes et al. (2019) studied the biosynthesis of spirocyclic oxindole alkaloids in "cat's claw" plant species. The study successfully obtained oxindole alkaloid analogues, enhancing understanding of their therapeutic potential.
Synthesis of Oxindole Alkaloids : Marti and Carreira (2003) discussed different strategies for synthesizing spiro[pyrrolidine-3,3′-oxindole], a core structure in many biologically active alkaloids. Their review in European Journal of Organic Chemistry highlights the significance of this structure in chemical synthesis.
Anti-Breast Cancer Compounds : A study by Hati et al. (2016) focused on compounds with spiro[pyrrolidine-3, 3´-oxindole] motifs, demonstrating inhibitory activity against breast cancer cells. This research is crucial for developing new anticancer drugs.
Synthesis and Antiviral Activity of Aminoadamantane Derivatives : Kolocouris et al. (1994) in Journal of Medicinal Chemistry synthesized spiro compounds with potential anti-influenza A virus activity, highlighting the therapeutic relevance of spiro compounds in antiviral drug development.
Structural Analysis in Drug Discovery : Chernykh et al. (2015) in The Journal of Organic Chemistry synthesized spiro[3.3]heptane-1,6-diamines as building blocks for drug discovery, underlining the potential of spiro scaffolds in pharmaceutical research.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-11(2,3)14-10-7-9(8-13)12(10)5-4-6-12/h9-10H,4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZQGUBXJNFNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.